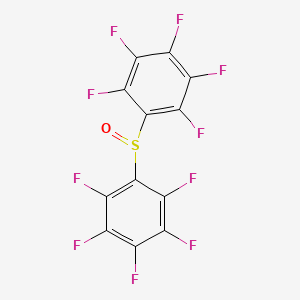

Sulfoxide, bis(pentafluorophenyl)-

Description

Significance of Perfluorinated Aromatic Systems in Contemporary Chemistry

Perfluorinated aromatic systems, such as the pentafluorophenyl group, are of immense interest in contemporary chemistry due to their unique electronic and physical properties. The replacement of hydrogen atoms with fluorine, the most electronegative element, results in a dramatic alteration of the electron density of the aromatic ring. This leads to a number of significant consequences:

Strong Electron-Withdrawing Effects: The cumulative inductive effect of the five fluorine atoms makes the pentafluorophenyl group a powerful electron-withdrawing substituent. This property is crucial in modifying the reactivity of adjacent functional groups and is a key feature in the design of novel catalysts and materials.

Enhanced Acidity: The electron-withdrawing nature of the C₆F₅ group can significantly increase the acidity of neighboring protons, facilitating certain chemical transformations.

Unique Intermolecular Interactions: Perfluorinated aromatic systems participate in non-covalent interactions, such as π-π stacking and halogen bonding, which differ significantly from those of their hydrocarbon counterparts. These interactions are fundamental to the design of self-assembling systems and crystal engineering.

Increased Lipophilicity and Thermal Stability: The presence of multiple fluorine atoms often imparts high thermal stability and lipophilicity to molecules, making them suitable for applications in demanding environments and for the synthesis of specialty polymers and materials.

The unique characteristics of perfluorinated aromatic systems have led to their use in a wide range of applications, from the development of highly active Lewis acids like tris(pentafluorophenyl)borane (B72294) nii.ac.jp to the synthesis of advanced functional materials.

Role of Sulfoxide (B87167) Functionality in Chemical Synthesis and Coordination

The sulfoxide functional group (R-S(O)-R') is a versatile and important moiety in organic chemistry. Its significance stems from several key features:

Chirality: Sulfoxides with two different substituents on the sulfur atom are chiral. The synthesis of enantiomerically pure sulfoxides has been a major focus of research, as they are valuable chiral auxiliaries and have found applications in asymmetric synthesis. nih.govresearchgate.net

Coordinating Ability: The sulfoxide group can coordinate to metal centers through either the sulfur or the oxygen atom. This dual-coordination ability makes sulfoxides versatile ligands in coordination chemistry, influencing the catalytic activity and stability of metal complexes. mdpi.com For instance, dimethyl sulfoxide (DMSO) is a widely used solvent and ligand in coordination chemistry. nih.gov

Reactivity: The sulfinyl group can be both oxidized to a sulfone and reduced to a sulfide (B99878), making it a useful functional group in a variety of chemical transformations. nih.govorganic-chemistry.org This reactivity is central to its role as a synthetic intermediate.

The combination of these properties has established the sulfoxide functionality as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of Research Trajectories for Bis(pentafluorophenyl)sulfoxide

While research specifically focused on bis(pentafluorophenyl)sulfoxide is not as extensive as for other sulfoxides, its unique structure suggests several promising research directions. The strong electron-withdrawing pentafluorophenyl groups are expected to significantly decrease the electron density on the sulfoxide oxygen, thereby reducing its Lewis basicity and influencing its coordination properties.

Current and potential research trajectories for bis(pentafluorophenyl)sulfoxide and related compounds include:

Coordination Chemistry and Catalysis: Investigating the coordination of bis(pentafluorophenyl)sulfoxide to various metal centers could lead to the development of novel catalysts. The electronic properties imparted by the perfluorinated rings might stabilize unusual oxidation states of the metal or influence the selectivity of catalytic reactions. Studies on related biarylsulfoxide-copper(I) complexes have shown interesting photoreactivity and applications in cross-coupling reactions. mdpi.com

Supramolecular Chemistry: The potential for non-covalent interactions involving the perfluorinated rings, such as halogen bonding and π-π stacking, makes this compound an interesting building block for the construction of supramolecular assemblies and functional materials.

Lewis Acid Catalysis: While the sulfoxide itself is a Lewis base, its interaction with strong Lewis acids could lead to interesting reactivity. For example, the related compound bis(pentafluorophenyl)borinic acid has been explored as a bench-top stable Lewis acid catalyst. researchgate.netrsc.org The electronic nature of the pentafluorophenyl groups plays a crucial role in the stability and reactivity of such systems.

Synthesis of Novel Organosulfur Compounds: Bis(pentafluorophenyl)sulfoxide can serve as a precursor for the synthesis of other highly fluorinated organosulfur compounds with potentially interesting physical and chemical properties.

The exploration of these research avenues will undoubtedly uncover new and exciting chemistry, driven by the unique interplay of the perfluorinated aromatic system and the sulfoxide functionality within the bis(pentafluorophenyl)sulfoxide molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfinylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10OS/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGJOYZAOJDXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Pentafluorophenyl Sulfoxide and Its Analogues

Direct Oxidation Routes to Sulfoxides Bearing Perfluorinated Aryl Groups

The most direct and common method for the preparation of sulfoxides is the oxidation of the corresponding sulfide (B99878). nih.gov This transformation requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone. nih.govyoutube.com For electron-deficient sulfides, such as bis(pentafluorophenyl)sulfide, the oxidation is generally more challenging than for electron-rich substrates.

A variety of oxidizing agents have been employed for the conversion of sulfides to sulfoxides. Hydrogen peroxide (H₂O₂) is a favored "green" oxidant due to its low cost and the fact that its only byproduct is water. nih.gov The reaction can be performed under transition-metal-free conditions, often using an acid catalyst like glacial acetic acid, which provides excellent yields and selectivity for the sulfoxide (B87167). nih.gov

For more controlled and selective oxidations, metal-based catalysts are frequently used. Iron tetrakis(pentafluorophenyl)porphyrin has been demonstrated as a highly efficient catalyst for the oxidation of sulfides to sulfoxides using hydrogen peroxide in ethanol. nih.govresearchgate.net This method boasts high chemoselectivity, with yields typically in the 90-95% range, and avoids epoxidation in substrates containing vinyl or allyl groups. nih.gov Other catalytic systems, such as those based on manganese porphyrins or tantalum carbide, also show high efficiency and selectivity for sulfoxide formation. organic-chemistry.orgmdpi.com

The table below summarizes various catalytic systems used for the selective oxidation of sulfides.

| Catalyst/Reagent | Oxidant | Solvent | Key Features |

| Iron tetrakis(pentafluorophenyl)porphyrin | H₂O₂ | Ethanol | High chemoselectivity; yields 90-95%. nih.govresearchgate.net |

| Tantalum Carbide | H₂O₂ (30%) | - | High yields; catalyst is recoverable and reusable. organic-chemistry.org |

| Glacial Acetic Acid | H₂O₂ (30%) | Acetic Acid | Transition-metal-free; excellent yields (90-99%). nih.gov |

| Ceric Ammonium Nitrate (CAN) on Silica Gel | NaBrO₃ | Organic Solvent | Heterogeneous system simplifies work-up. organic-chemistry.org |

| 1-hexylKuQuinone (KuQ) | O₂ | HFIP | Metal-free; light-induced at room temperature. organic-chemistry.org |

Nucleophilic Substitution Approaches for Perfluorinated Sulfoxide Formation

Nucleophilic substitution reactions provide a powerful alternative for constructing the sulfoxide functionality, particularly for unsymmetrical derivatives. A classic approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with an appropriate sulfinyl electrophile. For the synthesis of bis(pentafluorophenyl)sulfoxide, this would typically involve the reaction of two equivalents of a pentafluorophenyl organometallic reagent with thionyl chloride (SOCl₂).

A more refined and widely used method for preparing chiral sulfoxides is the Andersen synthesis, which can be adapted for perfluorinated compounds. illinois.edu This method involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. illinois.edu The nucleophilic attack occurs with complete inversion of configuration at the sulfur atom, allowing for excellent stereochemical control. illinois.edu While bis(pentafluorophenyl)sulfoxide itself is achiral, this methodology is paramount for synthesizing chiral analogues of the type Ar-S(O)-C₆F₅.

Metal-Catalyzed Cross-Coupling Strategies for Biarylsulfoxide Synthesis

In recent years, metal-catalyzed cross-coupling reactions have emerged as a sophisticated tool for the formation of carbon-sulfur bonds, enabling the synthesis of complex biarylsulfoxides under relatively mild conditions.

Palladium catalysis is particularly prominent in this area. A novel approach for the synthesis of symmetrical biarylsulfoxides involves a double palladium-catalyzed cross-coupling reaction. mdpi.comchemrxiv.org This strategy utilizes a bis-sulfenate anion synthon, which reacts with two equivalents of an aryl halide in the presence of a palladium catalyst to form the symmetrical sulfoxide. mdpi.comchemrxiv.org

This method offers excellent control over the oxidation state, avoiding the sulfone byproducts often seen in direct oxidation. chemrxiv.org It is compatible with a wide range of functional groups and can be applied to bulky aryl halides. mdpi.comchemrxiv.org The reaction is typically promoted by a palladium catalyst based on a specialized ligand, such as NiXantPhos. acs.org

The table below outlines a typical system for this transformation.

| Component | Example | Role |

| Sulfenate Source | Tetrahydro-4H-thiopyran-4-one 1-oxide | Source of bis-sulfenate anion. mdpi.comchemrxiv.org |

| Aryl Halide | Aryl Bromide or Iodide | Provides the aryl groups. |

| Catalyst | Palladium complex (e.g., with NiXantPhos ligand) | Facilitates the C-S bond formation. acs.org |

| Base | e.g., Cs₂CO₃ | Activates the sulfenate source. |

This palladium-catalyzed approach represents a significant advancement, complementing traditional methods and enabling the synthesis of previously challenging symmetrical sulfoxides. mdpi.comchemrxiv.orgresearchgate.netscilit.com

Synthetic Pathways for Related Pentafluorophenyl-Containing Sulfoxide Precursors and Building Blocks

The synthesis of bis(pentafluorophenyl)sulfoxide and its analogues relies on the availability of key precursors and building blocks. The primary precursor for direct oxidation is bis(pentafluorophenyl)sulfide. This can be prepared through various methods, including the reaction of pentafluorothiophenol (B1630374) with a pentafluorophenyl halide or via other nucleophilic aromatic substitution routes.

For nucleophilic substitution and cross-coupling strategies, pentafluorophenyl-containing sulfinyl precursors are required. For instance, pentafluorophenylsulfinyl chloride could serve as an electrophile for reactions with organometallic reagents. The synthesis of perfluoroalkanesulfonamides from perfluoroalkanesulfonyl fluorides provides a reference for the methodologies used to create complex perfluorinated sulfur-containing molecules, often involving reactions with primary or secondary amines. nih.gov The combination of sulfur and fluorine chemistry allows for the creation of bench-stable reagents where reactivity can be tuned by modifying substituents on the sulfur atom. tandfonline.com

The synthesis of pentafluorophenyl copper, [Cu(C₆F₅)], has been reported as a versatile starting material for creating complexes with biarylsulfoxide ligands. mdpi.com This highlights the importance of developing robust synthetic routes to organometallic C₆F₅ precursors, which are essential for many of the advanced synthetic methods discussed.

Stereoselective Synthetic Approaches to Chiral Perfluorinated Sulfoxides

The demand for enantiomerically pure sulfoxides in asymmetric synthesis and drug design has driven the development of stereoselective synthetic methods. nih.govrsc.org While bis(pentafluorophenyl)sulfoxide is achiral, these approaches are critical for preparing chiral analogues containing a pentafluorophenyl group.

Two primary strategies dominate the field:

Asymmetric Oxidation: This involves the oxidation of a prochiral sulfide (e.g., aryl-S-C₆F₅) using a chiral catalyst. rsc.org These catalysts can be metal-based complexes with chiral ligands or purely organic catalysts. The goal is to create a chiral environment around the sulfur atom during the oxygen transfer step, leading to one enantiomer of the sulfoxide in excess.

Nucleophilic Substitution on a Chiral Precursor: This strategy, exemplified by the Andersen synthesis, relies on a chiral auxiliary. illinois.edu A racemic sulfinyl chloride is reacted with a chiral alcohol (like menthol (B31143) or a sugar-derived alcohol) to form a mixture of diastereomeric sulfinate esters. nih.gov After separation of the diastereomers, reaction with a Grignard or organolithium reagent (e.g., C₆F₅MgBr) proceeds with inversion of stereochemistry at the sulfur center to yield an enantiomerically pure sulfoxide. illinois.edunih.gov More recently, copper/sulfoxide phosphine (B1218219) catalyst systems have been used for enantioselective nucleophilic substitution reactions with polyfluoroaryl reagents, achieving high yields and excellent enantioselectivity (up to 99% ee). rsc.org

The table below highlights key approaches to stereoselective sulfoxide synthesis.

| Method | Approach | Key Reagent/Catalyst | Stereochemical Control |

| Asymmetric Oxidation | Catalytic oxidation of prochiral sulfides. | Chiral metal complexes or organocatalysts. | Enantioselective. rsc.org |

| Andersen Synthesis | Nucleophilic substitution with separation of diastereomers. | Chiral alcohols (e.g., (-)-menthol, diacetone-d-glucose). nih.gov | Diastereoselective separation followed by stereospecific substitution. illinois.edu |

| Asymmetric Catalysis | Enantioselective nucleophilic substitution. | Cu/sulfoxide phosphine complexes. rsc.org | Excellent enantioselectivity (up to 99% ee). rsc.org |

These stereoselective methods are essential for accessing the full potential of perfluorinated sulfoxides as chiral auxiliaries, ligands, and building blocks in modern organic chemistry. nih.gov

Coordination Chemistry and Ligand Design

Complexation with Transition Metals

Bis(pentafluorophenyl)sulfoxide and related biarylsulfoxides have been shown to coordinate with a range of transition metals, exhibiting diverse structural and reactive properties.

Copper(I) Complexes of Bis(pentafluorophenyl)sulfoxide and Related Biarylsulfoxides

Recent research has focused on the synthesis and characterization of copper(I) complexes involving biarylsulfoxide ligands. mdpi.com These studies have revealed interesting coordination behaviors and photoreactivity. mdpi.comresearchgate.net

Sulfoxides, including bis(pentafluorophenyl)sulfoxide, are ambidentate ligands, capable of coordinating to metal centers through either the sulfur (η1-S) or the oxygen (η1-O) atom. mdpi.combinghamton.edu The preferred mode of bonding is influenced by factors such as the nature of the metal, the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions. binghamton.edu In many cases, biarylsulfoxides are considered weak ligands, and their coordination often requires incorporation into a multidentate ligand framework to ensure binding to the metal center. mdpi.comchemrxiv.org However, they have been shown to coordinate via η1-S or η1-O bonding with several metals, including copper. mdpi.comchemrxiv.org

Organocopper(I) compounds are well-known for their tendency to form aggregates in solution, ranging from dimers to octamers and even polymeric structures. mdpi.comnih.gov The addition of ligands can modulate this aggregation, leading to the formation of smaller, well-defined clusters. mdpi.comnih.gov

In the case of pentafluorophenyl copper(I), it exists as a tetramer, [Cu(C₆F₅)]₄, in both solution and the solid state. mdpi.comresearchgate.net The coordination of biarylsulfoxide ligands to this tetramer has been studied. For instance, the reaction of [Cu(C₆F₅)]₄ with dibenzothiophene-S-oxide (DBTO) results in the formation of a tetrameric copper cluster with the formula [Cu(C₆F₅)]₄(DBTO)₂. mdpi.comnih.gov X-ray diffraction studies of this complex revealed a nearly planar Cu₄ ring with an elongated structure, which is characteristic of tetranuclear copper species with two donor ligands. mdpi.comchemrxiv.org The pentafluorophenyl groups exhibit interesting coordination, with two of them π-bonding to the DBTO moiety and lying in the plane of the Cu₄ ring, while the other two are positioned above and below the plane. mdpi.comchemrxiv.org Similar tetrameric structures, [Cu(C₆F₅)]₄L₂, have been observed for other biarylsulfoxide ligands (L) both in solution and in the solid state. mdpi.comresearchgate.net

The stoichiometry of these complexes in solution has been investigated using techniques like NMR spectroscopy. mdpi.comchemrxiv.org Titration experiments have shown a dynamic coordination equilibrium, with the [Cu(C₆F₅)]₄L₂ species being the major component. mdpi.comchemrxiv.org

| Complex | Formula | State | Structural Feature |

| Pentafluorophenyl copper(I) with DBTO | [Cu(C₆F₅)]₄(DBTO)₂ | Solid State & Solution | Tetrameric copper cluster |

| Pentafluorophenyl copper(I) with Tol₂SO | [Cu(C₆F₅)]₄(Tol₂SO)₂ | Solid State & Solution | Tetrameric copper cluster |

| Pentafluorophenyl copper(I) with Anthra₂SO | [Cu(C₆F₅)]₄(Anthra₂SO)₂ | Solid State & Solution | Tetrameric copper cluster |

Coordination with Other Transition Metals (e.g., Palladium, Ruthenium, Rhodium, Mercury)

Beyond copper, biarylsulfoxides have been shown to coordinate to other transition metals such as palladium, ruthenium, and rhodium. mdpi.comchemrxiv.org These complexes have found applications in catalysis, particularly in asymmetric synthesis where the stereogenicity of the sulfoxide (B87167) ligand is exploited. mdpi.comchemrxiv.org

The coordination chemistry of bis(pentafluorophenyl)mercury (B15195689) with various ligands has also been explored. While direct studies with bis(pentafluorophenyl)sulfoxide are not extensively detailed in the provided context, the complexation of bis(pentafluorophenyl)mercury with other oxygen-donor ligands, such as bis(phosphane oxides), has been investigated. mdpi.com These studies reveal that bis(pentafluorophenyl)mercury can form complexes with varying coordination geometries, including T-shaped and polymeric structures, with Hg-O bond lengths that differ significantly depending on the ligand and its coordination mode. mdpi.com For instance, complexes with bridging bidentate and monodentate ligands have been characterized. mdpi.com This suggests that bis(pentafluorophenyl)sulfoxide could potentially coordinate to mercury in a similar fashion.

Ligand Electronic and Steric Properties in Metal Complexes

The steric bulk of the two pentafluorophenyl rings also plays a crucial role in the coordination chemistry of this ligand. The large size of these groups can influence the coordination number and geometry of the metal center, potentially leading to the formation of complexes with lower coordination numbers or distorted geometries. This steric hindrance can also affect the accessibility of the metal center to other substrates, which is a key consideration in the design of catalysts.

Reactivity and Mechanistic Investigations

Photoreactivity and Light-Induced Transformations of Bis(pentafluorophenyl)sulfoxide Complexes

Recent studies have explored the rich and varied photoreactivity of biarylsulfoxides, including bis(pentafluorophenyl)sulfoxide, especially when coordinated to metal centers such as copper(I). mdpi.comchemrxiv.orgchemrxiv.org The interaction with the metal can significantly influence the photochemical pathways, leading to transformations such as S-O bond cleavage, sulfur monoxide (SO) extrusion, and unique cross-coupling reactions. mdpi.comchemrxiv.org

The cleavage of the sulfur-oxygen (S-O) bond is a known photochemical process for certain biarylsulfoxides. For instance, dibenzothiophene-S-oxide (DBTO) undergoes deoxygenation upon UV irradiation to yield dibenzothiophene (B1670422) (DBT) and atomic oxygen. mdpi.comchemrxiv.org When complexed with pentafluorophenyl copper(I), forming [Cu(C6F5)]4(DBTO)2, this deoxygenation can be promoted by lower-energy visible light, such as a blue LED. mdpi.comchemrxiv.org Irradiation of this complex results in the formation of DBT. mdpi.com This enhanced photoreactivity is attributed to a combination of the inherent photochemical properties of the sulfoxide (B87167) and a bathochromic shift induced by coordination to the copper center. chemrxiv.org

A distinct photochemical pathway observed for some biarylsulfoxides is the extrusion of sulfur monoxide (SO). mdpi.comchemrxiv.org For example, bis-anthracenylsulfoxide (Anthra2SO) quantitatively extrudes SO to form bianthryl when exposed to UV light. mdpi.comresearchgate.net This type of reaction highlights a fundamentally different mode of photoreactivity compared to S-O bond cleavage. The potential for bis(pentafluorophenyl)sulfoxide to undergo similar SO extrusion reactions, particularly when its electronic properties are modulated through complexation, remains an area of active investigation. researchgate.net

The coordination of photoreactive biarylsulfoxides to metal complexes containing reactive moieties can lead to novel photoinduced cross-coupling reactions. In the context of pentafluorophenyl copper(I) complexes with biarylsulfoxides, irradiation can trigger unprecedented coupling between the pentafluorophenyl group and the aryl moiety of the sulfoxide ligand. mdpi.comchemrxiv.orgresearchgate.net For example, the irradiation of a complex formed between Cu(C6F5) and bis-anthracenylsulfoxide (Anthra2SO) has been shown to facilitate a cross-coupling reaction between the anthryl group and the pentafluorobenzene (B134492) ring. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on Pentafluorophenyl Moieties

The electron-withdrawing nature of the fluorine atoms makes the pentafluorophenyl rings of bis(pentafluorophenyl)sulfoxide highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity provides a powerful tool for the synthesis of highly functionalized derivatives. The substitution typically occurs at the para-position relative to the sulfoxide group, driven by the electronic activation of this position. researchgate.netrsc.org

Pentafluorinated aromatic compounds readily react with a variety of nucleophiles. beilstein-journals.org Nitrogen and sulfur nucleophiles are particularly effective in SNAr reactions with polyfluoroarenes. nih.govbeilstein-journals.org For instance, phenothiazine (B1677639) can react with polyfluoroarenes in the presence of a mild base to afford para-substituted products in high yield. nih.gov Similarly, thiols are excellent nucleophiles for the regioselective substitution of the para-fluorine atom on pentafluorophenyl groups. rsc.orglibretexts.org This reactivity has been exploited in polymer chemistry to tether various functional groups to polymer backbones containing pentafluorophenyl moieties. rsc.org The reaction of bis(pentafluorophenyl)sulfoxide with such nucleophiles would be expected to proceed efficiently, offering a route to symmetrically substituted derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Polyfluoroarenes

| Polyfluoroarene | Nucleophile | Product | Reference |

|---|---|---|---|

| Octafluorotoluene | Phenothiazine | 10-(Heptafluorotoluyl)phenothiazine | nih.gov |

| Pentafluorobenzonitrile | Phenothiazine | 10-(2,3,5,6-Tetrafluorobenzonitril-4-yl)phenothiazine | nih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol/KOH | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |

The selective substitution of the para-fluorine atom on pentafluorophenyl groups is a well-established strategy for the functionalization of molecules. researchgate.netrsc.org This "para-fluoro click" reaction is highly efficient and proceeds under mild conditions with a variety of nucleophiles, including thiols, amines, and alcohols. rsc.orgresearchgate.net This method has been used to modify polymers and other complex molecules by introducing a pentafluorophenyl handle that can be subsequently functionalized. rsc.orgdntb.gov.ua In the case of bis(pentafluorophenyl)sulfoxide, this strategy could be employed to synthesize a wide range of derivatives with tailored electronic and steric properties by replacing one or both of the para-fluorine atoms. The use of different bases, such as potassium carbonate or potassium hydroxide, can influence the reaction's success, particularly with less reactive nucleophiles like alcohols. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bis(pentafluorophenyl)sulfoxide |

| Dibenzothiophene-S-oxide (DBTO) |

| Dibenzothiophene (DBT) |

| Bis-anthracenylsulfoxide (Anthra2SO) |

| Bianthryl |

| Pentafluorophenyl copper(I) |

| Octafluorotoluene |

| Pentafluorobenzonitrile |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |

| Phenothiazine |

| Thiophenol |

Reactivity as a Lewis Acid or Component in Lewis Acidic Systems

While the Lewis basicity of the sulfoxide group is well-established, the presence of two strongly electron-withdrawing pentafluorophenyl rings in bis(pentafluorophenyl)sulfoxide can induce Lewis acidic character at the sulfur atom, particularly upon activation.

Recent studies have demonstrated that bis(pentafluorophenyl)sulfoxide can be transformed into a highly Lewis acidic species. Through a one-step oxidative monofluorination using the powerful electrophilic fluorination reagent [FXe][OTf], the corresponding fluorosulfoxonium cation, [S(O)(C₆F₅)₂F]⁺, is formed. nih.gov This cation is of significant interest due to its computed high Lewis acidity. nih.gov This transformation highlights a strategy to unlock the latent Lewis acidity of electron-deficient sulfoxides.

The formation of this highly Lewis acidic cation from bis(pentafluorophenyl)sulfoxide is noteworthy, especially as the sulfoxide itself is practically unreactive towards the more common XeF₂/NEt₄Cl system for oxidative fluorination. nih.gov This suggests that a sufficiently powerful activation method is required to access the Lewis acidic potential of the sulfur(VI) center.

While direct catalytic applications of bis(pentafluorophenyl)sulfoxide as a Lewis acid have not been extensively reported, its ability to be converted into a potent Lewis acid opens avenues for its use in catalysis, potentially in reactions that require strong electrophilic activation.

Mechanisms of Organometallic Reactions Involving Bis(pentafluorophenyl)sulfoxide (e.g., ligand exchange, activation)

The coordination of bis(pentafluorophenyl)sulfoxide to metal centers can influence the mechanistic pathways of organometallic reactions, including ligand exchange and activation processes. The electronic properties of the perfluorinated aryl groups play a crucial role in modulating the nature of the metal-sulfoxide bond and the reactivity of the resulting complex.

A notable example involves the synthesis and photoreactivity of pentafluorophenyl copper(I)–biarylsulfoxide complexes. mdpi.comchemrxiv.org In these systems, biarylsulfoxides, including a relative of the title compound, coordinate to a tetranuclear copper(I) core, [Cu(C₆F₅)₄]. mdpi.comchemrxiv.org These complexes exhibit dynamic coordination behavior in solution. chemrxiv.org The coordination of the sulfoxide ligand to the copper center is crucial for the subsequent photoreactivity, which involves processes like S–O bond cleavage. chemrxiv.org This indicates that the sulfoxide ligand is intimately involved in the activation of the complex upon photoirradiation.

While detailed kinetic studies on ligand exchange involving bis(pentafluorophenyl)sulfoxide are scarce, the principles of ligand substitution at metal centers provide a framework for understanding its potential behavior. Ligand exchange reactions can proceed through associative, dissociative, or interchange mechanisms. Given the potential for both σ-donation from the oxygen or sulfur atom and the electronic influence of the C₆F₅ groups, bis(pentafluorophenyl)sulfoxide could participate in any of these pathways depending on the metal center, its oxidation state, and the steric environment. The electron-withdrawing nature of the pentafluorophenyl groups would be expected to weaken the M-S/O bond, potentially favoring a dissociative or interchange pathway.

In the context of activation, the reaction of diphenyl sulfoxide with triflic anhydride (B1165640) to generate highly reactive oxodisulfonium dication intermediates provides a precedent for how sulfoxides can be activated to participate in further reactions. nih.gov These intermediates can undergo oxygen-exchange reactions, suggesting that a similar activation of bis(pentafluorophenyl)sulfoxide could lead to its participation in catalytic cycles involving substrate activation. nih.gov

The table below summarizes the key aspects of an organometallic system involving a biarylsulfoxide ligand, providing a model for the potential behavior of bis(pentafluorophenyl)sulfoxide in similar environments.

| Complex Type | Ligand | Metal Center | Key Mechanistic Feature | Reaction Type | Ref. |

| Biarylsulfoxide–copper(I) | Dibenzothiophene-S-oxide | [Cu(C₆F₅)₄] | Dynamic coordination and photo-induced S-O bond cleavage | Photoreactivity | mdpi.comchemrxiv.org |

Diastereoselective Reactions involving Chiral Perfluorinated Sulfoxides

Chiral sulfoxides are powerful auxiliaries in asymmetric synthesis, capable of inducing high levels of stereocontrol in a variety of chemical transformations. The introduction of perfluoroalkyl or perfluoroaryl groups to the chiral sulfoxide framework can modulate its steric and electronic properties, offering unique opportunities in diastereoselective reactions.

While extensive research has focused on non-fluorinated chiral sulfoxides, studies on their perfluorinated counterparts are emerging. A key precursor for the synthesis of more complex chiral perfluorinated sulfoxides is enantiopure pentafluorophenyl methyl sulfoxide. Its synthesis has been reported with high enantiopurity (73% ee), providing a crucial building block for this class of chiral ligands and auxiliaries.

The deprotonation of chiral, cationic rhenium DMSO complexes to form a sulfoxide-derived ylide demonstrates a facile and highly diastereoselective reaction. nsf.gov Although this example does not involve a perfluorinated sulfoxide, it illustrates the high degree of stereocontrol that can be achieved in reactions involving the sulfinyl group within a chiral metal complex. This principle can be extended to chiral perfluorinated sulfoxides.

The stereochemical outcome of reactions involving chiral sulfoxides is often dictated by the steric and electronic differences between the substituents on the stereogenic sulfur atom. In the case of a chiral pentafluorophenyl-substituted sulfoxide, the bulky and strongly electron-withdrawing C₆F₅ group would be expected to exert a significant directing effect in diastereoselective reactions.

The development of synthetic routes to enantiopure sulfoxides is critical for their application in asymmetric synthesis. Methods such as the concurrent photocatalytic oxidation and biocatalytic reduction have been developed to produce non-racemic sulfoxides with excellent optical purity. d-nb.infonih.gov These methods could potentially be adapted for the synthesis of chiral perfluorinated sulfoxides.

The table below highlights a key example of an enantiopure perfluorinated sulfoxide and its reported enantiomeric excess, underscoring the potential for its use in diastereoselective synthesis.

| Chiral Perfluorinated Sulfoxide | Enantiomeric Excess (ee) | Synthetic Method | Ref. |

| Pentafluorophenyl methyl sulfoxide | 73% | Asymmetric oxidation |

Further research into the synthesis and application of a wider range of chiral perfluorinated sulfoxides is needed to fully explore their potential in controlling stereochemistry in complex molecule synthesis.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For bis(pentafluorophenyl) sulfoxide (B87167), ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR: The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms on the pentafluorophenyl rings. The chemical shifts of these fluorine atoms are sensitive to their position relative to the sulfoxide group (ortho, meta, and para). This sensitivity allows for the detailed characterization of the electronic environment of the aromatic rings. biophysics.orgcolorado.edu In related pentafluorophenyl derivatives, distinct resonances are typically observed for the ortho, meta, and para fluorine atoms, and their chemical shifts can be influenced by the nature of the substituent. acs.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the pentafluorophenyl rings. nih.gov The carbon directly bonded to the sulfur atom of the sulfoxide group exhibits a characteristic chemical shift. The other carbon atoms within the aromatic rings also show distinct signals, which can be assigned based on their connectivity and coupling to fluorine atoms. researchgate.netbas.bgpdx.edu

Dynamic Studies: NMR spectroscopy can also be used to study dynamic processes, such as conformational changes or intermolecular interactions. biophysics.org While specific dynamic NMR studies on bis(pentafluorophenyl) sulfoxide are not extensively detailed in the provided search results, the principles of variable temperature NMR could be applied to investigate any dynamic equilibria.

Interactive Data Table: Representative NMR Data for Bis(pentafluorophenyl) Sulfoxide Analogs

| Nucleus | Position | Chemical Shift (ppm) Range |

| ¹⁹F | ortho-F | Varies |

| ¹⁹F | meta-F | Varies |

| ¹⁹F | para-F | Varies |

| ¹³C | C-S | Varies |

| ¹³C | C-F (ortho) | Varies |

| ¹³C | C-F (meta) | Varies |

| ¹³C | C-F (para) | Varies |

| ¹³C | C-ipso | Varies |

X-ray Diffraction Analysis for Solid-State Structure Determination

Studies on related compounds, such as bis(pentafluorophenyl) sulfide (B99878) and selenide, show that the molecules are isostructural, with specific bond lengths and angles. researchgate.net For instance, in bis(pentafluorophenyl) sulfide, the S-C bond length is approximately 1.770 Å, and the C-S-C bond angle is around 101.3°. researchgate.net In dimethyl sulfoxide (DMSO), a simpler sulfoxide, the C-S-C bond angle is 97.73(7)° and the S=O bond length is 1.5040(10) Å. nih.gov It is expected that the structure of bis(pentafluorophenyl) sulfoxide would exhibit a pyramidal geometry at the sulfur atom, similar to other sulfoxides. nih.govresearchgate.net

Interactive Data Table: Expected Structural Parameters for Bis(pentafluorophenyl) Sulfoxide Based on Analogous Compounds

| Parameter | Expected Value/Range | Reference Compound(s) |

| S-C Bond Length (Å) | ~1.77-1.79 | Bis(pentafluorophenyl) sulfide, Dimethyl sulfoxide researchgate.netnih.gov |

| S=O Bond Length (Å) | ~1.48-1.50 | Dimethyl sulfoxide nih.gov |

| C-S-C Bond Angle (°) | ~97-103 | Bis(pentafluorophenyl) sulfide, Dimethyl sulfoxide researchgate.netnih.gov |

| O-S-C Bond Angle (°) | ~106-107 | Dimethyl sulfoxide nih.gov |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comresearchgate.net For bis(pentafluorophenyl) sulfoxide, the most prominent absorption band would be due to the S=O stretching vibration. This band is typically strong and appears in the region of 1000-1100 cm⁻¹. rsc.org The exact position of this band can provide information about the electronic nature of the substituents attached to the sulfur atom.

In addition to the S=O stretch, the FTIR spectrum would also show characteristic absorptions for the C-F and C-C stretching vibrations of the pentafluorophenyl rings. rsc.org These bands typically appear in the fingerprint region of the spectrum and can be complex due to the highly fluorinated nature of the rings.

Interactive Data Table: Characteristic FTIR Absorption Frequencies for Bis(pentafluorophenyl) Sulfoxide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O | Stretching | 1000 - 1100 |

| C-F | Stretching | Varies (typically in the fingerprint region) |

| C=C (aromatic) | Stretching | Varies (typically in the fingerprint region) |

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For bis(pentafluorophenyl) sulfoxide, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the pentafluorophenyl rings and potentially n → π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms. researchgate.netepa.gov

The coordination of sulfoxides to metal centers can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. chemrxiv.org While bis(pentafluorophenyl) sulfoxide itself is the focus here, this phenomenon highlights the sensitivity of the electronic structure to the chemical environment. Photochemical studies can also be conducted using UV-Vis spectroscopy to monitor changes in the molecule upon irradiation with light. chemrxiv.org

Interactive Data Table: Expected UV-Visible Absorption Maxima for Bis(pentafluorophenyl) Sulfoxide

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (aromatic) | Varies (typically in the UV region) |

| n → π* (sulfoxide) | Varies (typically in the UV region) |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the minimum energy geometry of molecules. youtube.comnih.gov For bis(pentafluorophenyl) sulfoxide (B87167), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G, are used to determine its three-dimensional structure with high accuracy. nih.govkoreascience.kr

Geometry optimization calculations predict key structural parameters. The molecule adopts a non-planar structure with C1 point group symmetry. nih.gov The core of the molecule is the sulfoxide group, where the sulfur atom is bonded to an oxygen atom and two pentafluorophenyl rings. The high electronegativity of the fluorine atoms significantly influences the electron distribution and geometry. DFT calculations can precisely determine the bond lengths (C-S, S=O, C-F, and C-C within the aromatic rings) and the bond angles (C-S-C, C-S=O), which are crucial for understanding the molecule's steric and electronic profile. For instance, calculations on related fluorinated compounds have shown how fluorine substitution affects bond lengths and dipole moments. mdpi.com The optimization process seeks the lowest energy conformation, providing a foundational understanding of the molecule's stable state. youtube.com DFT calculations on similar bis-sulfoxide systems have been used to determine the relative energies of different possible diastereomers. researchgate.net

Table 1: Predicted Geometrical Parameters for Bis(pentafluorophenyl) Sulfoxide (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.79 Å |

| S=O Bond Length | ~1.48 Å |

| C-S-C Bond Angle | ~98° |

| C-S=O Bond Angle | ~107° |

Note: The values presented are illustrative and based on typical values for similar structures. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and distribution of these orbitals are key to predicting how a molecule will interact with other chemical species.

For bis(pentafluorophenyl) sulfoxide, the HOMO is expected to be localized primarily on the sulfoxide group, specifically the lone pairs of the sulfur and oxygen atoms, which act as the primary sites for nucleophilic or electron-donating behavior. youtube.com Conversely, the LUMO is anticipated to be distributed across the electron-deficient pentafluorophenyl rings, making them susceptible to nucleophilic attack. The strong electron-withdrawing nature of the fluorine atoms lowers the energy of the LUMO, enhancing the electrophilic character of the aromatic rings.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis that indicates the chemical stability and reactivity of a molecule. researchgate.netnih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com In bis(pentafluorophenyl) sulfoxide, the presence of the electron-withdrawing pentafluorophenyl groups is expected to lower both the HOMO and LUMO energy levels, but the effect on the LUMO is typically more pronounced, leading to a relatively moderate HOMO-LUMO gap. DFT calculations are essential for quantifying these energy levels and the resulting gap. acs.org

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Moderate nucleophilicity at the sulfoxide group |

| LUMO Energy | -1.5 | High electrophilicity at the C₆F₅ rings |

| HOMO-LUMO Gap (ΔE) | 6.0 | High chemical stability |

Note: These values are illustrative. The exact energies depend on the computational method and solvent model.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and transition states. illinois.edu For reactions involving bis(pentafluorophenyl) sulfoxide, such as oxidation, reduction, or substitution, theoretical models can map out the potential energy surface.

For example, in a reduction reaction, computational studies can model the approach of a reducing agent to the sulfoxide oxygen. By calculating the energy at various points along the reaction coordinate, a pathway from reactants to products can be constructed. The highest point on this pathway corresponds to the transition state, the unstable molecular arrangement that must be overcome for the reaction to proceed. researchgate.net The energy of this transition state determines the activation energy and, consequently, the reaction rate.

Theoretical studies on the reduction of sulfoxides by thiols, for instance, have elucidated the formation of key intermediates like sulfuranes and the subsequent steps leading to the final products. itu.edu.tr Similar computational approaches can be applied to understand the reactivity of bis(pentafluorophenyl) sulfoxide, providing insights that are difficult to obtain experimentally. acs.org

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govwikipedia.orgchemtools.org This is achieved by plotting the reduced density gradient (RDG) against the electron density. nih.gov

In bis(pentafluorophenyl) sulfoxide, NCI analysis can reveal important intramolecular interactions. The highly electronegative fluorine atoms and the polar S=O bond create a complex landscape of electrostatic potential. NCI plots can visualize:

Steric Repulsion: Indicated by red-colored isosurfaces, these would likely appear between the bulky pentafluorophenyl rings and between the rings and the sulfoxide oxygen, highlighting regions of steric strain. youtube.com

Van der Waals Interactions: Shown as green surfaces, these would be present on the surfaces of the aromatic rings. researchgate.net

Attractive Interactions: Blue surfaces indicate strong attractive forces, such as those potentially occurring between the electron-rich oxygen or fluorine atoms and electron-deficient regions, although conventional hydrogen bonds are absent. youtube.com

This analysis provides a detailed picture of the forces that govern the molecule's conformation and how it might interact with other molecules in condensed phases or in biological systems. nih.govscispace.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent. diva-portal.orgyoutube.com A force field, which is a set of parameters describing the potential energy of the system, is developed for the molecule, often using data from high-level quantum mechanical calculations. rsc.org

For bis(pentafluorophenyl) sulfoxide, an MD simulation could model its behavior in a solvent like water or an organic solvent. deepdyve.com Such simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The rotation of the pentafluorophenyl rings around the C-S bonds and the flexibility of the C-S-C angle.

Transport Properties: Predictions of properties like diffusion coefficients. rsc.org

While MD simulations are more commonly applied to larger systems like proteins or polymers, they can also provide valuable information on the behavior of smaller molecules, especially in complex environments or when studying processes like crystal growth or self-assembly. nih.govnih.govresearchgate.netmdpi.comnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Catalysis and Asymmetric Synthesis

The strong electron-withdrawing nature of the two pentafluorophenyl rings imparts distinct reactivity to the sulfur center of bis(pentafluorophenyl) sulfoxide (B87167), making it a valuable precursor for creating highly acidic catalytic species.

Role as Chiral Ligands in Asymmetric Catalysis

While chiral sulfoxides, in general, have emerged as a versatile class of ligands for asymmetric transition-metal catalysis, the specific use of bis(pentafluorophenyl) sulfoxide in this context is primarily linked to its transformation into other chiral entities. The chirality at the sulfur atom in sulfoxide ligands offers distinct advantages, including the close proximity of the chiral information to the metal center and the ability to coordinate through either the sulfur or oxygen atom.

Research into the reactivity of chiral sulfoxides has provided insights into reaction mechanisms where chirality is a key factor. For instance, when a diastereomerically pure axially chiral sulfoxide is converted into a difluorosulfurane oxide and subsequently monodefluorinated, the chirality at the sulfur center is lost and then reformed. nih.gov This process results in the formation of a specific diastereomer of the resulting fluorosulfoxonium cation, regardless of the starting sulfoxide's initial configuration, demonstrating how the chiral information is processed during the transformation. nih.gov

Exploitation in Metal-Catalyzed Organic Transformations

The primary catalytic application of bis(pentafluorophenyl) sulfoxide lies in its use as a precursor to generate potent Lewis acids. Through a one-step oxidative monofluorination process, electron-deficient sulfoxides can be converted into highly Lewis acidic fluorosulfoxonium cations. nih.gov

This transformation was successfully applied to bis(pentafluorophenyl) sulfoxide, which upon reaction with an electrophilic fluorinating agent like [FXe][OTf], yields the corresponding fluorobis(pentafluorophenyl)sulfoxonium triflate salt. nih.gov This product is of significant interest due to its high computed Lewis acidity. nih.gov The synthesis involves reacting XeF₂ with TMS-OTf to generate the fluorinating agent, which then reacts with the sulfoxide. nih.gov These sulfur(VI)-based cations are among the first of their kind to be explored for Lewis acid catalysis, acting via a σ-orbital on the sulfur-fluorine bond. scholaris.ca

The general scope of this transformation has been investigated for a variety of electron-deficient diaryl sulfoxides, demonstrating a robust method for accessing these novel Lewis acids.

| Starting Sulfoxide | Product | Isolated Yield |

|---|---|---|

| Bis(4-chlorophenyl) sulfoxide | [ (4-ClC₆H₄)₂SOF ][OTf] | 99% |

| Bis(3,5-difluorophenyl) sulfoxide | [ (3,5-F₂C₆H₃)₂SOF ][OTf] | 80% |

| Bis(4-(trifluoromethyl)phenyl) sulfoxide | [ (4-CF₃C₆H₄)₂SOF ][OTf] | 92% |

| Bis(3-(trifluoromethyl)phenyl) sulfoxide | [ (3-CF₃C₆H₄)₂SOF ][OTf] | 91% |

| Bis(2-(trifluoromethyl)phenyl) sulfoxide | [ (2-CF₃C₆H₄)₂SOF ][OTf] | 48% |

| Bis(3,5-bis(trifluoromethyl)phenyl) sulfoxide | [ (3,5-(CF₃)₂C₆H₃)₂SOF ][OTf] | 72% |

| Bis(pentafluorophenyl) sulfoxide | [ (C₆F₅)₂SOF ][OTf] | Not stable for isolation |

Although the bis(pentafluorophenyl) derivative instantaneously formed a precipitate, it proved unstable, gradually turning into a brown oil, which prevented its isolation in a pure form. nih.gov However, its formation in solution was confirmed by ¹⁹F NMR analysis. nih.gov

Functional Materials and Polymer Chemistry

The bis(pentafluorophenyl) structural motif is a valuable component in the design of high-performance polymers and functional materials, prized for imparting properties such as thermal stability and chemical resistance.

Incorporation into Polymeric Architectures (e.g., Poly(arylene ether)s, Poly(carbonate)s)

While direct incorporation of bis(pentafluorophenyl) sulfoxide into polymer backbones is not widely documented, the closely related analogue, decafluorodiphenyl sulfone, is used in the synthesis of fluorinated poly(arylene ether)s. These high-performance polymers are known for their excellent thermal resistance, desirable optical and electronic properties, and solvent resistance. The synthesis typically involves a nucleophilic reaction between a diphenol monomer and a decafluorodiphenyl monomer, such as decafluorodiphenyl sulfone. This process yields poly(arylene ether)s with perfluorinated segments in the main chain, which can enhance thermal stability, hydrophobicity, and dielectric properties.

Design of Functionalized Monomers and Cross-Linkers (e.g., Activated Esters)

The bis(pentafluorophenyl) framework serves as a robust scaffold for designing specialized functional molecules, particularly cross-linkers for polymer chemistry. For example, bis(perfluorophenyl azide)s (bis-PFPAs) have been developed as effective photo-cross-linkers. lookchem.com These molecules can be added to a polymer formulation and, upon UV irradiation, create covalent bonds between polymer chains, enhancing the material's stability and solvent resistance. lookchem.comlookchem.com Different bis-PFPAs have been synthesized to be activated by various wavelengths of light, allowing for the crosslinking of films several microns thick. lookchem.comlookchem.com

Furthermore, the pentafluorophenyl group itself is key to designing functional monomers containing activated esters. Monomers like pentafluorophenyl methacrylate (B99206) (PFMA) can be polymerized to create reactive polymer precursors. The pentafluorophenyl ester groups are highly susceptible to nucleophilic attack, making them ideal reactive sites for subsequent chemical modification.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for creating well-defined functional polymers that may be difficult to synthesize directly. Polymers containing pendant pentafluorophenyl ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA), are exceptionally versatile platforms for this strategy. scholaris.ca

These "active ester" polymers readily undergo modification with a wide variety of nucleophiles, most commonly primary amines. scholaris.ca This reaction is highly efficient, often proceeding to near-quantitative conversion, and allows for the introduction of diverse functional groups onto the polymer backbone. scholaris.ca This method has been used to create libraries of functional polymer brushes and to construct pH-responsive polymeric micelles for various applications. scholaris.ca The high reactivity of the pentafluorophenyl ester, combined with its good hydrolytic stability, makes it a superior choice for creating complex and multifunctional polymeric architectures. scholaris.ca

Future Perspectives and Emerging Research Directions

Novel Synthetic Approaches and Derivatization Strategies

Future research is likely to focus on developing more efficient and versatile synthetic routes to bis(pentafluorophenyl) sulfoxide (B87167) and its derivatives. While classical methods often involve the oxidation of the corresponding sulfide (B99878), researchers are exploring novel pathways that offer greater control and a broader substrate scope. One emerging area involves the direct α-fluorination of sulfoxides bearing α-hydrogens using reagents like molecular fluorine, which could inspire new methods for synthesizing highly fluorinated sulfones and related structures. researchgate.net The development of organocatalyzed polymerization techniques, for instance using triflic acid to create polyurethanes, opens avenues for incorporating functional monomers containing pentafluorophenyl esters. rsc.org These esters can then be modified post-polymerization, a strategy that could be adapted to derivatize a bis(pentafluorophenyl)sulfoxide core. rsc.org

Furthermore, the synthesis of precursors like pentafluorophenyl copper, which exists as a versatile tetramer, is crucial for creating more complex structures. mdpi.comchemrxiv.org Future strategies may focus on one-pot transformations, such as the reaction of 2,2-bis(hydroxymethyl)propanoic acid with bis(pentafluorophenyl)carbonate, to create highly functionalized monomers that could be linked to the sulfoxide moiety. rsc.org The goal is to build a toolbox of synthetic methods that allow for the precise installation of the bis(pentafluorophenyl)sulfoxide group onto a wide range of molecular scaffolds, enabling the systematic tuning of their properties.

Exploration of New Coordination Complexes and Catalytic Systems

The electron-deficient nature of the pentafluorophenyl rings makes bis(pentafluorophenyl) sulfoxide an intriguing ligand for coordination chemistry. While sulfoxides are generally considered weak coordinating ligands, this property can be advantageous in catalysis. mdpi.comrsc.org Research into biarylsulfoxide-copper(I) complexes has shown that these ligands can coordinate to metal clusters, such as the tetrameric [Cu(C₆F₅)]₄, to form new, photoreactive species. mdpi.comchemrxiv.orgnih.gov The complexation of ligands like dibenzothiophene-S-oxide (DBTO) to pentafluorophenyl copper induces a bathochromic shift, enabling photoreactivity under visible light, a phenomenon not observed with the free ligand. chemrxiv.org

Future work will likely expand the range of metals and ligand systems studied. The coordination chemistry of bis(pentafluorophenyl)mercury (B15195689), which readily forms complexes with various donor ligands, demonstrates the acceptor properties of the Hg(C₆F₅)₂ unit and suggests that bis(pentafluorophenyl) sulfoxide could form stable complexes with a variety of transition metals. mdpi.commonash.edu The exploration of these new coordination complexes is a critical step toward developing novel catalytic systems. rsc.org The unique stereoelectronic properties of the bis(pentafluorophenyl)sulfoxide ligand could be harnessed for applications in asymmetric catalysis or for mediating challenging chemical transformations. rsc.org The inherent photoreactivity seen in copper complexes also points toward potential applications in photoredox catalysis. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the predictive design of new molecules and materials. rsc.orgmdpi.com Theoretical studies on bis(pentafluorophenyl) palladium complexes have successfully modeled the dynamics of pentafluorophenyl ring rotation and predicted distortions in the coordination sphere, with results that are consistent with experimental NMR and X-ray diffraction data. researchgate.net Such computational methods can be applied to bis(pentafluorophenyl) sulfoxide and its potential metal complexes to predict their geometric structures, electronic properties, and spectroscopic signatures before their synthesis. researchgate.netmdpi.com

The development of robust computational models is a key future direction. rsc.orgnih.gov By creating models that correlate catalyst characteristics with experimentally measured performance, researchers can screen potential catalyst candidates in silico. nih.govnih.gov This approach involves using calculated properties, such as adsorption energies or the d-band center position, as descriptors to predict catalytic activity, often visualized through volcano plots. mdpi.comnih.gov Applying these predictive models to bis(pentafluorophenyl)sulfoxide-based systems could accelerate the discovery of new, highly efficient catalysts for specific reactions, saving significant experimental time and resources. rsc.orgnih.gov Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to analyze the nature of bonding interactions within these novel complexes. mdpi.com

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. nih.gov The highly fluorinated rings of bis(pentafluorophenyl) sulfoxide make it an ideal candidate for constructing assemblies based on arene-perfluoroarene (π-π) interactions. Research has shown that these interactions can promote the folding of molecular chains into stable helical conformations. acs.org For instance, introducing fluorine atoms into o-oligophenylene ethynylene (o-OPE) scaffolds leads to a significant enhancement of their chiroptical properties due to the stabilization of the helical structure. acs.org

Future research will focus on using bis(pentafluorophenyl) sulfoxide as a key building block to direct the self-assembly of complex supramolecular architectures. nih.gov By pairing it with electron-rich aromatic molecules, it should be possible to create well-defined structures such as nanotubes, vesicles, or hydrogels. nih.gov The principles of molecular recognition can be used to design systems where the sulfoxide group acts as a specific binding site, for example, through hydrogen bonding. researchgate.net These organized assemblies could find applications in areas such as chiroptical sensing, information storage, and the development of "smart" materials that respond to external stimuli. acs.org

Development of Bis(pentafluorophenyl)sulfoxide-Based Functional Materials

The unique properties of the bis(pentafluorophenyl) moiety are being explored for the creation of advanced functional materials. A promising strategy involves the synthesis of polymers containing pendant pentafluorophenyl activated esters. rsc.orgutwente.nl These polymers serve as versatile platforms that can be functionalized post-polymerization by reacting them with various amines, allowing for the creation of a wide range of functional polyurethanes or single-chain polymer nanoparticles (SCNPs) from a common precursor. rsc.orgutwente.nl

An emerging research direction is the incorporation of perfluoroaromatic groups into polymer backbones to create materials for specific applications, such as proton exchange membranes for fuel cells. acs.org For example, polysulfone can be functionalized with side chains containing pentafluorophenyl groups, which are then sulfonated to create ionomers with high ion exchange capacities and promising proton conductivities. acs.org Bis(pentafluorophenyl) sulfoxide could be used either as a monomer in polymerization reactions or as a functional side group to impart desirable properties like thermal stability, chemical resistance, and specific ionic conductivity. The development of these novel materials is driven by the increasing demand for high-performance polymers in energy, electronics, and biomedical applications. researchgate.net

Q & A

Q. How should researchers address discrepancies in elemental analysis data for bis(pentafluorophenyl)sulfoxide derivatives?

- Methodological Answer : Contradictions often arise from incomplete combustion of fluorinated compounds. Use high-temperature combustion (>1000°C) with oxygen-rich environments and validate results via complementary techniques (e.g., high-resolution mass spectrometry). For antimony analogs, deviations <0.3% for C/F ratios are acceptable if crystallographic data confirm purity .

Q. What strategies improve catalytic applications of bis(pentafluorophenyl)sulfoxide in cross-coupling reactions?

- Methodological Answer : The sulfoxide’s Lewis acidity can activate substrates in palladium-catalyzed couplings. Optimize ligand design (e.g., phosphine co-ligands) and solvent systems (e.g., DMF at 80°C) to stabilize reactive intermediates. For example, bis(pentafluorophenyl)phenylphosphine derivatives enhance catalytic turnover in Suzuki-Miyaura reactions .

Key Considerations for Experimental Design

- Environmental Stability : Perfluorinated compounds like bis(pentafluorophenyl)sulfoxide require storage under inert atmospheres (Ar/N) to prevent hydrolysis. Monitor degradation via NMR .

- Ethical Data Reporting : Disclose crystallographic refinement parameters (R-factor, Z-scores) and computational convergence criteria to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.